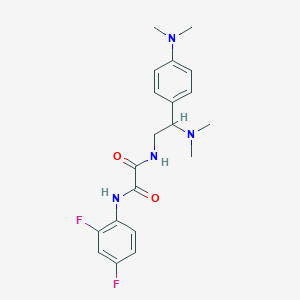

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide" is a complex molecule that likely exhibits interesting chemical and physical properties due to its structural features, such as the presence of difluorophenyl and dimethylamino groups. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

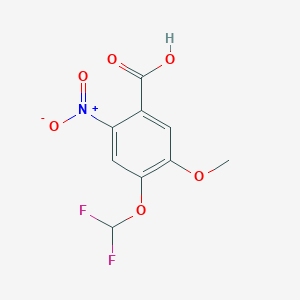

The synthesis of related N,N'-diaryloxalamides has been explored through cocrystallization techniques, as seen in the formation of 1:2 molecular complexes characterized by X-ray crystallography . Additionally, the synthesis of similar compounds with fluorinated aromatic groups has been achieved through reactions involving difluoro-dinitrobenzene and diamine derivatives in the presence of a base, yielding high-purity products after chromatographic separation . These methods suggest that the synthesis of the target compound could potentially be achieved through similar pathways, possibly involving the reaction of appropriate fluorinated aromatic precursors with diamine derivatives under controlled conditions.

Molecular Structure Analysis

The molecular structure of related oxalamide compounds has been shown to exhibit non-planar conformations, which assemble into polymeric tapes via hydrogen bonds and phenyl–perfluorophenyl interactions . This indicates that the target compound may also form supramolecular assemblies driven by similar intermolecular forces, given its oxalamide core and aromatic substituents.

Chemical Reactions Analysis

The reactivity of similar compounds has been demonstrated through various chemical transformations. For instance, the rearrangement of oxirane-2-carboxamides has been used to synthesize oxalamides, suggesting that the target compound may also undergo rearrangement reactions under acidic conditions . Furthermore, the modification of methylene groups in related acetamides has led to a variety of functional group transformations, which could be relevant to modifying the target compound's structure to enhance its properties or reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the behavior of structurally related compounds. For example, the presence of dimethylamino groups in related compounds has been associated with the ability to undergo [2 + 2] cycloadditions and subsequent electrocyclic ring openings, leading to aromatic products . This suggests that the target compound may also participate in cycloaddition reactions due to its dimethylamino substituents. Additionally, the fluorinated aromatic groups in the compound may influence its physical properties, such as solubility and boiling point, as well as its chemical reactivity, particularly in electrophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Insecticidal Activity

The unique chemical structure of compounds related to N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide, like Flubendiamide, has been found to exhibit extremely strong insecticidal activity, especially against lepidopterous pests. This compound is distinguished from other commercial insecticides due to its novel mode of action and is safe for non-target organisms, making it a suitable agent for controlling lepidopterous insects in integrated pest management programs (Tohnishi et al., 2005).

Supramolecular Chemistry

In the field of supramolecular chemistry, N,N′-diaryloxalamides, which are structurally related to the chemical , have shown interesting properties. When cocrystallized with pentafluorophenol, these compounds form molecular complexes characterized by X-ray crystallography. These complexes demonstrate the significance of hydrogen bonding and aryl–perfluoroaryl stacking interactions in constructing supramolecular assemblies (Piotrkowska et al., 2007).

Alzheimer's Disease Research

Compounds with a similar structure have been used in Alzheimer's disease research. For instance, a derivative of N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide was used with positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This technique facilitates diagnostic assessment and response-monitoring during treatments (Shoghi-Jadid et al., 2002).

Development of Fluorescent Molecular Probes

These compounds have also been utilized in the development of fluorescent molecular probes. Derivatives with a dimethylamino group have been prepared as new fluorescent solvatochromic dyes, demonstrating solvent-dependent fluorescence correlated with solvent polarity. This feature can be used for developing ultrasensitive probes for studying various biological events and processes (Diwu et al., 1997).

Eigenschaften

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N4O2/c1-25(2)15-8-5-13(6-9-15)18(26(3)4)12-23-19(27)20(28)24-17-10-7-14(21)11-16(17)22/h5-11,18H,12H2,1-4H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVNACDFTKIYLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011259.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3-(dimethylamino)benzamide](/img/structure/B3011260.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B3011262.png)

![11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B3011263.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine](/img/structure/B3011265.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3011269.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine](/img/structure/B3011272.png)

![2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B3011273.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3011276.png)

![5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3011279.png)